H-Pro-his-phe-OH

Description

Chemical and Structural Context of the Tripeptide H-Pro-His-Phe-OH

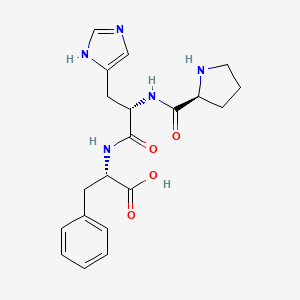

This compound is a tripeptide with the sequence Proline-Histidine-Phenylalanine. The "H" at the beginning signifies a free amino group at the N-terminus (Proline), and the "OH" at the end indicates a free carboxyl group at the C-terminus (Phenylalanine). uobabylon.edu.iq The peptide bonds link the carboxyl group of one amino acid to the amino group of the next. uobabylon.edu.iq

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C20H25N5O4 |

| Molecular Weight | 415.45 g/mol |

| Amino Acid Sequence | Pro-His-Phe |

Note: The exact molecular weight and formula can vary slightly depending on the protonation state.

Rationale for Investigating Proline-, Histidine-, and Phenylalanine-Containing Peptides

The scientific interest in peptides containing proline, histidine, and phenylalanine stems from the unique and biologically significant properties each amino acid imparts.

Proline-Containing Peptides: Proline's rigid structure acts as a "structural disruptor" in regular secondary structures like alpha-helices and beta-sheets. mdpi.com This conformational rigidity is crucial for the specific three-dimensional shapes of many bioactive peptides, influencing their interaction with biological targets. researchgate.netnih.gov Proline-rich peptides are involved in a wide array of biological processes, including signal transduction, and have demonstrated antimicrobial, immunomodulatory, and antioxidant properties. researchgate.netmdpi.com Their unique structure can also protect the peptide from degradation by certain enzymes. researchgate.net

Histidine-Containing Peptides: The imidazole (B134444) side chain of histidine is particularly noteworthy for its ability to act as a buffer at physiological pH. britannica.com This property is critical in the active sites of many enzymes. britannica.com Peptides containing histidine often exhibit pH-dependent activity, becoming more active in acidic environments, which is a desirable characteristic for certain therapeutic applications. nih.govnih.gov Histidine residues are also involved in metal ion binding and can undergo various post-translational modifications, further diversifying their function. researchgate.net

Phenylalanine-Containing Peptides: As a hydrophobic amino acid, phenylalanine plays a significant role in the folding of proteins and peptides, driving the burial of hydrophobic residues away from water. britannica.com Its aromatic ring can participate in π-π stacking interactions, which are important for stabilizing protein structures and for interactions with other molecules. While the phenylalanine side chain is generally considered non-reactive, it can be crucial for substrate recognition and binding to hydrophobic ligands. Furthermore, L-phenylalanine is a precursor for the synthesis of important neurotransmitters. wikipedia.org

Overview of Academic Research Trajectories for Small Peptides

Research into small peptides, including tripeptides like this compound, is a burgeoning field with several key trajectories. mdpi.com Historically, peptide research focused on hormones like insulin. univie.ac.at Today, the field has expanded dramatically, with over 80 peptide drugs on the market and hundreds more in clinical and preclinical development. univie.ac.atnews-medical.net

A major trend is the exploration of vast peptide libraries, often derived from natural sources like animal venoms, to identify new therapeutic leads. news-medical.net These peptides are valued for their high potency and selectivity, which can lead to fewer side effects compared to small molecule drugs. news-medical.net

Another significant area of research is the development of peptide-drug conjugates (PDCs). nih.gov In this approach, peptides are used to target specific cells or tissues, delivering a conjugated drug molecule directly to the site of action, which can increase efficacy and reduce systemic toxicity. nih.gov

Furthermore, advances in peptide synthesis and modification allow for the creation of peptides with enhanced stability, bioavailability, and novel functions. psychiatryonline.org The unique properties of small peptides make them valuable tools in biochemical research for studying protein-protein interactions and enzyme mechanisms. chemimpex.com The increasing interest from both academia and the pharmaceutical industry suggests that the exploration of small peptides will continue to be a vibrant and productive area of scientific inquiry. univie.ac.atpsychiatryonline.org

Table 2: Compound Names Mentioned

| Compound Name | |

|---|---|

| This compound | |

| Proline | |

| Histidine | |

| Phenylalanine |

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N5O4/c26-18(15-7-4-8-22-15)24-16(10-14-11-21-12-23-14)19(27)25-17(20(28)29)9-13-5-2-1-3-6-13/h1-3,5-6,11-12,15-17,22H,4,7-10H2,(H,21,23)(H,24,26)(H,25,27)(H,28,29)/t15-,16-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQHGISDMVBTGAL-ULQDDVLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)NC(CC2=CN=CN2)C(=O)NC(CC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Conformational Analysis and Structural Determinants of H Pro His Phe Oh

Spectroscopic Characterization of H-Pro-His-Phe-OH Conformations

Spectroscopic techniques provide experimental insights into the spatial arrangement of atoms within the this compound molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution. researchgate.net By analyzing various NMR parameters, such as nuclear Overhauser effects (NOEs), coupling constants, and chemical shifts, it is possible to deduce the predominant conformations of this compound. researchgate.netacs.org

NOEs provide information about the proximity of protons in space. For instance, the intensity of the NOE signal between the alpha-protons of adjacent amino acid residues can help define the peptide backbone's geometry. imrpress.com In proline-containing peptides, specific NOE patterns can distinguish between the cis and trans conformations of the Xaa-Pro peptide bond. imrpress.comrsc.org The difference in chemical shifts of the beta and gamma carbons of proline is also a reliable indicator of the isomer form. imrpress.com

One-dimensional ¹H NMR spectra can be used to determine coupling constants (³J), which are related to the dihedral angles within the peptide. acs.org For example, the ³JNH−αH coupling constant provides information about the φ torsional angle of the peptide backbone. acs.org Additionally, temperature coefficients of amide proton chemical shifts can reveal the presence of intramolecular hydrogen bonds, which are crucial for stabilizing specific conformations like β-turns. acs.org

The following table summarizes key NMR parameters and their structural implications for the conformational analysis of peptides like this compound.

| NMR Parameter | Structural Information |

| Nuclear Overhauser Effect (NOE) | Provides through-space distance constraints between protons. acs.org |

| ³J Coupling Constants | Relates to dihedral angles (e.g., φ, ψ) along the peptide backbone. acs.org |

| Chemical Shifts (¹H, ¹³C, ¹⁵N) | Sensitive to the local electronic environment and secondary structure. acs.org |

| Temperature Coefficients | Indicate the involvement of amide protons in hydrogen bonding. acs.org |

| Residual Dipolar Couplings (RDCs) | Provide long-range orientational information about the peptide structure. acs.org |

Application of X-ray Crystallography for Di- and Tripeptide Structural Determination

X-ray crystallography provides high-resolution structural information of molecules in their crystalline state. This technique has been successfully applied to determine the three-dimensional structures of numerous di- and tripeptides, offering insights into their preferred conformations and intermolecular interactions. researchgate.netnih.govweizmann.ac.il

For proline-containing peptides, X-ray diffraction analysis can precisely define the geometry of the pyrrolidine (B122466) ring and the cis or trans nature of the Xaa-Pro peptide bond. researchgate.net Crystal structures of tripeptides have revealed the presence of various secondary structural elements, such as β-turns, which are often stabilized by intramolecular hydrogen bonds. researchgate.net For example, a study on proline-containing tripeptides constrained with phenylalanine-like residues showed the formation of β-turn structures. researchgate.net

The analysis of crystal structures of peptides containing proline has shown that the presence of this amino acid can induce kinks or bends in the peptide chain, disrupting regular secondary structures like alpha-helices and beta-sheets. msu.edu In a crystal structure of an algal prolyl 4-hydroxylase complexed with a proline-rich peptide, the peptide substrate was observed to bind in a left-handed polyproline type II conformation. nih.govresearchgate.net

Computational Approaches to this compound Conformational Space

Computational methods complement experimental techniques by providing a theoretical framework to explore the vast conformational landscape of peptides.

Molecular Modeling and Dynamics Simulations for Tripeptide Conformations

Molecular modeling and molecular dynamics (MD) simulations are powerful computational tools used to investigate the conformational preferences and flexibility of peptides like this compound. nih.govlongdom.org These methods allow for the exploration of the potential energy surface of the molecule, identifying low-energy conformers and the transitions between them. nih.govacs.org

MD simulations can track the movements of atoms in a peptide over time, providing insights into its dynamic behavior in different environments, such as in a vacuum or in the presence of a solvent. longdom.org By analyzing the trajectories from MD simulations, one can determine the distribution of conformational states, including the populations of different secondary structures like β-strands and polyproline II (PPII) conformations. acs.org For instance, a theoretical study of Gly-Phe-Phe and related tripeptides using MD simulations in explicit water helped to identify their most stable conformers. longdom.org

The following table presents a general workflow for the computational analysis of tripeptide conformations.

| Step | Description |

| 1. Initial Structure Generation | Generation of various starting conformations of the tripeptide. |

| 2. Energy Minimization | Optimization of the geometry of each conformer to find local energy minima. nih.gov |

| 3. Molecular Dynamics Simulation | Simulation of the dynamic behavior of the peptide in a defined environment. longdom.org |

| 4. Conformational Clustering | Grouping of similar conformations to identify the most populated structural families. |

| 5. Free Energy Calculation | Determination of the relative stabilities of different conformational states. pnas.org |

Theoretical Analysis of Dihedral Angles and Backbone Flexibility in Proline-Containing Peptides

The conformational flexibility of a peptide is largely determined by the allowed rotations around the single bonds of its backbone, defined by the dihedral angles φ (phi), ψ (psi), and ω (omega). wikipedia.org The Ramachandran plot, which maps the sterically allowed combinations of φ and ψ angles, is a fundamental tool for analyzing peptide conformations. proteopedia.orgresearchgate.net

The presence of a proline residue significantly restricts the conformational freedom of the peptide backbone. wikipedia.orgvaia.com The cyclic structure of proline's side chain locks the φ angle to approximately -60° to -75°. pnas.orgwikipedia.orgleibniz-fli.de This rigidity can disrupt regular secondary structures like α-helices and β-sheets. msu.eduresearchgate.net However, proline is often found in turns and as the first residue of an α-helix. wikipedia.org

The peptide bond preceding a proline residue (the Xaa-Pro bond) can exist in either a cis or trans conformation, with a relatively small energy difference between the two isomers. This cis-trans isomerization is a slow process and can be a rate-limiting step in protein folding. researchgate.net The ratio of cis to trans isomers can be influenced by the nature of the preceding amino acid, the solvent, and other factors. pnas.org

Influence of Constituent Amino Acids on this compound Tertiary Structure

The specific sequence of amino acids in this compound dictates its final three-dimensional structure through a combination of steric constraints and non-covalent interactions.

The proline residue, with its unique cyclic side chain, imposes significant conformational rigidity on the peptide backbone. wikipedia.orgvaia.com This rigidity restricts the available φ dihedral angle, often leading to bends or kinks in the peptide chain. msu.edu Consequently, proline is frequently found in β-turns and at the ends of α-helices. wikipedia.orgck12.org The inability of the proline amide nitrogen to act as a hydrogen bond donor further influences the formation of secondary structures. msu.eduwikipedia.org

The histidine residue is highly versatile due to its imidazole (B134444) side chain, which can exist in neutral or protonated forms depending on the pH. nih.govresearchgate.netweizmann.ac.il This allows histidine to participate in a variety of interactions, including hydrogen bonding, π-π stacking with aromatic residues, and cation-π interactions. nih.govresearchgate.netacs.org The protonation state of histidine can switch these interactions from attractive to repulsive, potentially modulating the peptide's conformation and interactions with other molecules. nih.gov

The phenylalanine residue contributes its bulky and hydrophobic aromatic side chain. This side chain can engage in hydrophobic interactions and π-π stacking with other aromatic groups, such as the imidazole ring of histidine. nih.gov These interactions can play a significant role in stabilizing specific folded conformations of the peptide. acs.org Studies on tripeptides containing phenylalanine have shown that it predominantly populates β-strand and polyproline II (PPII) conformations. acs.org

The interplay of these three amino acids—the rigidity of proline, the versatility of histidine, and the hydrophobicity of phenylalanine—determines the accessible conformational space and ultimately the preferred tertiary structure of this compound.

Role of Proline's Cyclic Structure in Peptide Conformation and Stability

Proline's distinctive cyclic structure, where the side chain forms a pyrrolidine ring by bonding back to the backbone amino group, imposes significant conformational rigidity compared to other amino acids. wikipedia.org This rigidity has a profound impact on the local and global conformation of the peptide chain.

Furthermore, the pyrrolidine ring of proline can adopt different "puckered" conformations, primarily categorized as "UP" (Cγ-exo) and "DOWN" (Cγ-endo). researchgate.net The puckering of the ring is not independent but is coupled to the conformation of the peptide backbone. researchgate.net This interplay between the side-chain pucker and the main-chain dihedral angles is a crucial determinant of the peptide's final three-dimensional structure. nih.gov The strain in the Cγ-Cδ-N angle is a significant barrier between the UP and DOWN pucker states. researchgate.net

The proline residue's inability to act as a hydrogen bond donor, due to the absence of a hydrogen on the amide nitrogen when part of a peptide bond, further influences its role in protein structure. wikipedia.orgsigmaaldrich.com It can, however, act as a hydrogen bond acceptor. wikipedia.org This property, combined with its structural rigidity, makes proline a key residue in controlling protein folding and stability.

Contribution of Histidine and Phenylalanine Side Chains to Conformational Preferences and Aromatic Interactions

The side chains of histidine and phenylalanine, both containing aromatic rings, play a significant role in defining the conformational preferences of this compound through various non-covalent interactions. These interactions, including π-π stacking and cation-π interactions, contribute to the stabilization of specific conformations.

Aromatic-aromatic interactions between histidine and phenylalanine can occur in different geometries, such as "T-shaped" (face-to-edge) and stacked (face-to-face) arrangements. nih.govacs.org Studies on His-Phe pairs in proteins have shown that the most stable interactions are often classified as stacked (π-π) or CH-π, regardless of the protonation state of the histidine residue. acs.org The interaction between the imidazole ring of histidine and the benzene (B151609) ring of phenylalanine can also involve NH···π hydrogen bonds, which are moderately strong interactions that contribute to conformational stability. acs.org

The protonation state of the histidine side chain (pKa ~6.0) is pH-dependent and can significantly influence its interactions. When protonated, the imidazolium (B1220033) ring can participate in favorable cation-π interactions with the electron-rich phenyl ring of phenylalanine. acs.orgnih.gov This type of interaction has been shown to stabilize helical structures in peptides. nih.gov

| Interaction Type | Involving Residues | Description | Significance |

|---|---|---|---|

| π-π Stacking | His, Phe | Parallel arrangement of aromatic rings. | Stabilizes folded conformations. acs.org |

| Cation-π | His (protonated), Phe | Electrostatic interaction between the positively charged imidazolium ring and the electron-rich phenyl ring. | Contributes to helix stability and is pH-dependent. acs.orgnih.gov |

| CH-π | His, Phe | Interaction between a C-H bond and an aromatic ring. | Contributes to conformational stability. acs.org |

| NH···π Hydrogen Bond | His, Phe | Hydrogen bond between the N-H of the imidazole ring and the π-system of the phenyl ring. | A moderately strong interaction influencing geometry. acs.org |

Analysis of Cis/Trans Isomerization of X-Pro Peptide Bonds in Tripeptide Contexts

A unique feature of the peptide bond preceding a proline residue (the X-Pro bond) is its ability to exist in both cis and trans conformations. nih.govresearchgate.net While most non-prolyl peptide bonds overwhelmingly favor the trans state (>99.5%), the energy difference between the cis and trans isomers of an X-Pro bond is much smaller, leading to a significant population of the cis conformer (around 5-30% in solution). sigmaaldrich.comethz.chimrpress.com This isomerization is an intrinsically slow process and can be a rate-limiting step in protein folding. researchgate.netethz.ch

The equilibrium between the cis and trans isomers of the His-Pro bond in this compound is influenced by several factors, including the nature of the preceding amino acid (Histidine) and the solvent environment. The presence of an aromatic residue preceding proline, such as in the His-Pro sequence, can increase the preference for the cis conformation. wikipedia.org NMR studies on angiotensin II, which contains the His-Pro-Phe sequence, have confirmed the existence of both cis and trans isomers of the His-Pro peptide bond, with the trans isomer being the major form. nih.gov

The cis/trans isomerization state of the proline ring is coupled with its puckering conformation. biorxiv.orgnih.gov For instance, proline residues with a preceding cis peptide bond preferentially adopt a "down" puckering. nih.gov This correlation provides a mechanism by which the local peptide bond geometry influences the side-chain conformation and vice versa.

In the context of a tripeptide like this compound, the isomerization of the His-Pro bond will lead to two distinct sets of conformers, each with its own population and structural characteristics. The isomerization can also be coupled, meaning the conformational state of one proline can influence the cis/trans equilibrium of another, although this is more relevant in peptides with multiple prolines. acs.org The specific interactions of the histidine and phenylalanine side chains will likely differ between the cis and trans isomers, further diversifying the conformational landscape of the tripeptide.

| Parameter | Non-Prolyl Peptide Bond | X-Pro Peptide Bond |

|---|---|---|

| Predominant Conformation | trans (>99.5%) imrpress.com | trans (but with significant cis population) imrpress.com |

| cis Conformer Population (in proteins) | ~0.04% ethz.ch | ~6% ethz.ch |

| Energy Difference (trans vs. cis) | ~20 kcal/mol imrpress.com | ~5 kJ/mol (~1.2 kcal/mol) ethz.ch |

| Isomerization Rate | Fast | Slow (can be rate-limiting in folding) ethz.ch |

Biochemical Activities and Molecular Mechanisms of H Pro His Phe Oh

Enzymatic Interactions and Substrate Specificity

The susceptibility of H-Pro-His-Phe-OH to enzymatic action and its potential to modulate enzyme activity are key aspects of its biochemical profile.

This compound as a Substrate for Peptidases and Proteases (e.g., Cathepsin D, Pepsin)

Peptides are fundamental to numerous physiological processes and their breakdown by peptidases and proteases is a critical regulatory mechanism. thermofisher.com Synthetic peptides are often used as substrates to study the specificity and activity of these enzymes. biosynth.com

While direct studies on this compound as a substrate for Cathepsin D and pepsin are not extensively detailed in the provided search results, related research offers valuable insights. For instance, a longer peptide sequence, H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Ser-OH, which contains the Pro-Phe-His motif, has been shown to be a good substrate for human kidney renin but is notably resistant to cleavage by human liver Cathepsin D. nih.gov This suggests that the local sequence context significantly influences the susceptibility of a peptide to Cathepsin D.

Pepsin, another aspartic protease, is known to cleave peptide bonds between hydrophobic amino acids. uchicago.eduuchicago.edu Studies on various synthetic peptides have helped to elucidate its substrate specificity. For example, peptides containing the sequence His-X-Y, where X and Y are hydrophobic residues, have been used to study pepsin kinetics. uchicago.eduuchicago.edu The cleavage of the octapeptide H-Ile-Ala-Arg-Arg-His-Pro-Tyr-Phe-OH by pepsin has been identified in studies on histamine-releasing peptides. nih.gov Given pepsin's preference for hydrophobic residues, it is plausible that the His-Phe bond in this compound could be a target for cleavage, although the presence of the preceding proline may influence this interaction. Enzymes that specifically cleave after proline residues, known as post-proline cleaving enzymes (PPCEs), represent another class of proteases that could potentially act on this tripeptide. nih.gov

The table below summarizes the interactions of related peptides with Cathepsin D and pepsin.

| Peptide Sequence | Enzyme | Outcome |

| H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Ser-OH | Cathepsin D | Resistant to cleavage nih.gov |

| H-Ile-Ala-Arg-Arg-His-Pro-Tyr-Phe-OH | Pepsin | Cleaved nih.gov |

| H-Pro-Thr-Glu-Phe-p-nitro-Phe-Arg-Leu-OH | Cathepsin D, Pepsin | Serves as a substrate medchemexpress.com |

Mechanisms of Enzymatic Cleavage and Hydrolysis

The enzymatic cleavage of a peptide bond is a hydrolytic process, involving the addition of a water molecule across the scissile bond. smolecule.com In the case of aspartic proteases like pepsin and Cathepsin D, the active site contains a pair of aspartate residues that act as a general acid and a general base to activate a water molecule. wikipedia.org This activated water molecule then attacks the carbonyl carbon of the peptide bond, leading to the formation of a tetrahedral intermediate, which subsequently collapses to break the peptide bond. viamedica.pl

The specificity of these enzymes is determined by the amino acid residues flanking the cleavage site. The enzyme's active site has pockets (subsites) that accommodate the side chains of the substrate's amino acids, and the affinity of these interactions dictates the rate of hydrolysis. viamedica.pl For example, the hydrolysis of a peptide can be influenced by the presence of a proline residue, which can introduce conformational constraints. smolecule.com

The hydrolysis of peptides can also be catalyzed by other means, such as by metal complexes. For instance, a complex of Co(II) with histidylserine has been shown to cleave DNA via hydrolysis. glpbio.com

This compound as an Enzyme Mimic or Cofactor in Biochemical Processes

The concept of artificial enzymes or enzyme mimics involves creating smaller molecules that can replicate the catalytic activity of natural enzymes. wikipedia.org Peptides themselves can sometimes act as catalysts or cofactors in biochemical reactions. smolecule.com For instance, peptides containing histidine residues have been explored as components of artificial enzymes due to the catalytic properties of the imidazole (B134444) ring. acs.org

While there is no direct evidence in the provided search results to suggest that this compound acts as a significant enzyme mimic or cofactor in major biochemical pathways, its constituent amino acids possess functionalities that are key to many enzymatic reactions. The histidine residue, in particular, is a common component of catalytic triads in enzymes. wikipedia.org The potential for this tripeptide to catalyze specific reactions, perhaps in a prebiotic context or as a designed catalyst, remains an area of interest. Some dipeptides have been shown to catalyze reactions like Michael additions under physiological conditions. smolecule.com

Role of Histidine Residue in Catalytic Activity and Metal Ion Binding

The histidine residue is one of the most versatile amino acids in terms of its role in protein function. Its imidazole side chain has a pKa near physiological pH, allowing it to act as both a proton donor and acceptor in catalytic reactions. wikipedia.org This property is fundamental to the mechanism of many enzymes, where histidine is part of a catalytic triad (B1167595), such as the Ser-His-Asp triad found in many hydrolases. acs.orgwikipedia.orgmdpi.com

Furthermore, the imidazole group of histidine is an excellent ligand for metal ions, such as zinc, copper, and iron. wikipedia.orgrsc.org This metal-binding capacity is crucial for the structure and function of many metalloproteins and enzymes. wou.edu Histidine residues can coordinate with metal ions, stabilizing the protein structure and participating directly in catalysis. For example, histidine-rich regions in proteins are often involved in binding metal ions. nih.govacs.org The presence of a histidine residue in this compound suggests a potential for this peptide to interact with and be influenced by metal ions. Peptides containing histidine have been shown to form complexes with metal ions like copper(II) and zinc(II). rsc.org

Ligand-Receptor Binding and Molecular Recognition

The interaction of peptides with biological receptors is a cornerstone of cell signaling and regulation. The specific sequence and conformation of a peptide determine its binding affinity and selectivity for a particular receptor.

Antioxidant Properties and Mechanisms

Free Radical Scavenging Capabilities of this compound

The primary mechanism of antioxidant action for many peptides is their ability to directly neutralize free radicals. This compound is effective in this regard due to the specific properties of its amino acid residues, which can donate hydrogen atoms or electrons to stabilize reactive oxygen species (ROS). mdpi.com

Peptides containing hydrophobic amino acids, such as proline and phenylalanine, and those with specific residues like histidine, are known to be potent radical scavengers. nih.govmdpi.com The presence of aromatic amino acids, like phenylalanine, and the unique ring structures of proline and histidine are crucial for this activity. nih.govrsc.org For instance, peptides with aromatic side chains, like that of phenylalanine, demonstrate strong antioxidant effects because the protons from these structures can be donated to free radicals. rsc.org Similarly, the pyrrolidine (B122466) ring in proline and the imidazole ring in histidine can act as hydrogen donors to scavenge hydroxyl radicals. nih.gov

In silico (computational) analysis of antioxidant peptides derived from okara, a byproduct of soy milk production, predicted the Pro-His-Phe (PHF) sequence to have a high antioxidant peptide rank score. This suggests a strong intrinsic capacity to combat oxidative processes. Further research on related histidine-containing peptides, such as Pro-His-His (PHH), found them to be highly active in preventing the peroxidation of linoleic acid, indicating that the Pro-His segment is a key contributor to antioxidant efficacy. dss.go.th

The hydrophobic nature of proline and phenylalanine residues can also enhance the peptide's ability to interact with lipids, allowing it to scavenge radicals effectively within cellular membranes and other lipid-rich environments. nih.gov

Metal Chelation Activities of the Tripeptide

Another significant antioxidant mechanism is the chelation of pro-oxidant metal ions, such as iron (Fe²⁺) and copper (Cu²⁺). These metals can catalyze the formation of highly destructive reactive oxygen species, like the hydroxyl radical, through Fenton-type reactions. researchgate.net Peptides can bind these metal ions, rendering them inactive and thus preventing the initiation of oxidative chain reactions.

The metal-chelating ability of a peptide is largely determined by its amino acid composition and sequence. The terminal carboxyl and amino groups of the peptide backbone, along with specific amino acid side chains, can form coordination bonds with metal ions. mdpi.com

| Mechanism | Description | Key Contributing Residue(s) | Supporting Evidence |

|---|---|---|---|

| Free Radical Scavenging | Donates hydrogen atoms or electrons to neutralize reactive oxygen species (ROS). | Histidine, Phenylalanine, Proline | The imidazole ring of His, aromatic ring of Phe, and pyrrolidine ring of Pro act as proton/electron donors. nih.govrsc.org |

| Metal Ion Chelation | Binds to pro-oxidant metal ions (e.g., Fe²⁺, Cu²⁺) to prevent them from catalyzing ROS formation. | Histidine | The imidazole side chain of histidine is a potent chelator of divalent metal ions. |

Contributions of Constituent Amino Acids (Histidine, Phenylalanine, Proline) to Antioxidant Potency

Histidine: The imidazole ring of histidine is central to its potent antioxidant activity. It can directly scavenge free radicals, particularly by acting as a proton donor. nih.govchinaaminoacid.com Histidine has been shown to be effective against both hydroxyl radicals and singlet oxygen. nih.gov Furthermore, its ability to chelate divalent metal ions is a key aspect of its protective function, preventing the Fenton reaction from generating more ROS. nih.govcreative-proteomics.com Peptides rich in histidine often exhibit superior antioxidant and metal-chelating activities. mdpi.comdss.go.thacs.org

Phenylalanine: As an aromatic amino acid, phenylalanine contributes to antioxidant capacity primarily through radical scavenging. imrpress.commdpi.com The phenyl group can donate electrons to stabilize free radicals. mdpi.com Some studies suggest that phenylalanine may also exert its antioxidant effects indirectly by serving as a precursor for the biosynthesis of other antioxidant compounds, such as phenolic acids. nih.govftb.com.hrresearchgate.net The presence of phenylalanine in a peptide sequence is frequently associated with significant antioxidant properties. rsc.orgnih.gov

Proline: Proline possesses unique antioxidant capabilities. It is known to be a direct scavenger of reactive oxygen species, including the hydroxyl radical. frontiersin.orgtandfonline.com Beyond direct scavenging, proline helps protect cellular structures and stabilizes proteins and enzymes, including antioxidant enzymes, against stress-induced damage. tandfonline.commdpi.comnih.gov Some evidence also points to proline's ability to chelate metals and activate or enhance the activity of cellular antioxidant enzyme systems. frontiersin.orgmdpi.comfrontiersin.org The inclusion of proline in peptide sequences is often linked to high antioxidant activity. rsc.orgnih.govgoogle.com

| Amino Acid | Primary Antioxidant Mechanism(s) | Structural Feature | References |

|---|---|---|---|

| Histidine | Radical Scavenging, Metal Chelation | Imidazole Ring | nih.govchinaaminoacid.com |

| Phenylalanine | Radical Scavenging, Precursor to Antioxidants | Aromatic (Phenyl) Ring | mdpi.commdpi.comnih.gov |

| Proline | Radical Scavenging, Enzyme Stabilization | Pyrrolidine Ring | frontiersin.orgtandfonline.commdpi.com |

Structure Activity Relationship Sar Studies of H Pro His Phe Oh Analogues

Systematic Modification of H-Pro-His-Phe-OH Sequence

The systematic substitution of amino acids in the this compound sequence has revealed critical determinants for its biological function. The Proline (Pro) residue at the first position is often considered a stereochemical spacer, crucial for orienting the other amino acid side chains correctly for receptor binding. researchgate.net Replacing Pro with other amino acids can significantly alter the peptide's conformational flexibility and, consequently, its activity. researchgate.net

The Histidine (His) residue's imidazole (B134444) side chain is a key player in the peptide's interaction with its biological targets. Modifications to this residue, such as substitution with other aromatic or constrained amino acids, have been explored to modulate receptor selectivity and affinity. nih.gov For instance, replacing His with Alanine (Ala) or Proline has been shown to decrease potency at certain melanocortin receptors. nih.gov

The Phenylalanine (Phe) residue at the C-terminus is also vital for biological activity. Its aromatic side chain is often involved in crucial hydrophobic interactions within the receptor's binding pocket. nih.gov Studies on related peptides have shown that substitutions at this position can dramatically impact potency and receptor selectivity. For example, replacing Phe with other aromatic residues like Tyrosine or Tryptophan, or even non-aromatic residues, can lead to significant changes in biological activity. mdpi.comnih.gov The introduction of unnatural amino acids, such as p-Cl phenylalanine or homophenylalanine, has also been investigated to probe the steric and electronic requirements of the binding site. nih.gov

The following table summarizes the effects of single amino acid substitutions on the biological activities of various peptide analogues, illustrating the sensitivity of peptide function to small structural changes. mdpi.com

Table 1: Effect of Single Amino Acid Substitutions on Biological Activity

| Original Peptide | Substitution | Resulting Analogue | Change in Biological Activity |

|---|---|---|---|

| Magainin II | Lys, His, Ser to Arg; Phe to Trp | P24 | Promising antimicrobial activity, particularly against Gram-positive bacteria. nih.gov |

| Amphipathic α-Helical Peptide | Valine to Glutamic Acid | V16E | Decreased antimicrobial activity. mdpi.com |

| Endomorphin-2 | L-Pro to D-Pro | [D-Pro²]EM-2 | Drastic loss of µ-opioid receptor affinity, but more potent and longer-lasting antinociception. researchgate.net |

| Cyclolinopeptide A | Phenylalanine to Tyrosine | c(Leu-Ile-Ile-Leu-Val-Pro-Pro-Tyr-Tyr-) | Significant suppression of both humoral and cellular immune responses, exceeding the parent compound. mdpi.com |

The stereochemistry of the amino acid residues in this compound is a critical factor governing its three-dimensional structure and, consequently, its biological function. The introduction of D-amino acids in place of their natural L-counterparts can induce significant conformational changes, leading to altered receptor binding and, in some cases, enhanced metabolic stability. researchgate.netresearchgate.net

For instance, in studies of endomorphin-2 (H-Tyr-Pro-Phe-Phe-NH₂), a related peptide, the replacement of L-Pro with D-Pro resulted in a significant decrease in µ-opioid receptor affinity. researchgate.net However, this modification also led to an analogue with more potent and prolonged analgesic effects, likely due to increased resistance to enzymatic degradation. researchgate.net This highlights a common trade-off in peptide drug design, where a decrease in binding affinity may be compensated by improved pharmacokinetic properties.

The incorporation of D-amino acids can disrupt or stabilize specific secondary structures, such as β-turns, which are often crucial for the bioactive conformation of a peptide. researchgate.netmdpi.com Circular dichroism studies have confirmed that changes in the chirality of amino acids in peptide sequences lead to distinct structural conformations, which in turn significantly affect their receptor specificity. researchgate.net The rationale for using D-amino acids is their ability to induce subtle conformational changes that can enhance biological activity and provide resistance to proteolysis. researchgate.net

The functional consequences of D-amino acid substitution are highly position-dependent. In some cases, a D-amino acid at a specific position can be well-tolerated or even beneficial, while at another position, it can lead to a complete loss of activity. researchgate.net For example, studies on antimicrobial peptides have shown that D-amino acid substitutions at the N- or C-terminus often have minimal impact on the peptide's helical structure and can maintain or even improve antimicrobial activity. researchgate.net In contrast, substitutions in the middle of the sequence can disrupt the secondary structure and abolish activity. researchgate.net

Table 2: Functional Consequences of D-Amino Acid Substitutions

| Peptide | D-Amino Acid Substitution | Effect on Structure | Functional Consequence |

|---|---|---|---|

| Endomorphin-2 | [D-Pro²]EM-2 | Change in peptide conformation. researchgate.net | Significantly attenuated µ-affinity but produced more potent and longer-lasting antinociception. researchgate.net |

| Temporin L | [D-Leu⁹][Pro³]TL | Acts as a helix breaker. researchgate.net | Maintained antimicrobial activity but with significantly reduced hemolytic activity. researchgate.net |

| KKVVVFKVKVKFKK | All D-amino acid substitution | Formation of a left-handed α-helix. researchgate.net | Maintained antimicrobial activity and greatly improved stability in serum. researchgate.net |

| CJ-15,208 | Substitution of D-Trp with other D-amino acids | - | Did not negatively affect or in one case increased KOR affinity. nih.gov |

Impact of Amino Acid Substitutions on Biological Function

Conformational Constraints and Peptide Rigidification in Tripeptide Analogues

To overcome the inherent flexibility of linear peptides and to stabilize their bioactive conformation, various strategies for conformational constraint and rigidification have been applied to tripeptide analogues. These approaches aim to improve receptor affinity, selectivity, and metabolic stability.

Cyclization is a widely used technique to reduce the conformational freedom of peptides, which can lead to higher receptor binding affinity by minimizing unfavorable entropic effects upon binding. researchgate.net Various cyclization strategies have been employed, including head-to-tail, side-chain-to-side-chain, and backbone cyclization. frontiersin.orgnih.gov

Backbone cyclization, in particular, offers the advantage of restricting the peptide's conformation without altering the pharmacophoric side chains that are crucial for biological activity. frontiersin.org This method allows for the creation of libraries of cyclic peptides with diverse conformations, enabling the selection of leads with improved drug-like properties such as high efficacy and metabolic stability. frontiersin.org Studies on cyclic peptide analogues have demonstrated that cyclization can significantly enhance resistance to proteolysis by enzymes in human plasma. researchgate.net

However, the effect of cyclization on biological activity is not always predictable. In some cases, cyclization can lead to a loss of activity if the resulting constrained conformation is not compatible with the receptor's binding site. researchgate.net For example, in a study of kallikrein-2 inhibitory peptides, cyclization inactivated one peptide while the other remained active. researchgate.net This underscores the importance of the cyclization strategy and the position of the cyclic constraint in preserving or enhancing biological function.

Table 3: Effects of Cyclization on Peptide Properties

| Peptide | Cyclization Strategy | Effect on Activity | Effect on Stability |

|---|---|---|---|

| KLK2b (inhibitory peptide) | Backbone cyclization | Remained active. researchgate.net | Significantly improved resistance against proteolysis. researchgate.net |

| KLK2a (inhibitory peptide) | Cysteine bridge cyclization | Inactivated. researchgate.net | - |

| Angiotensin IV analogue | Disulfide cyclization | 5 times less potent than the linear parent. acs.org | Enhanced stability. researchgate.net |

| H-Phe-Phe-NH₂ analogue | Cyclization via pyrrolidine (B122466) | Maintained high affinity. acs.org | Improved metabolic stability. acs.org |

Besides cyclization, other backbone modifications can be introduced to create conformationally biased analogues. These modifications include N-methylation of the amide bond, incorporation of non-natural amino acids, and the use of peptide bond isosteres. researchgate.netnih.gov

N-methylation, the substitution of the amide proton with a methyl group, can restrict the conformational space available to the peptide backbone and also protect against enzymatic degradation. acs.org This modification can favor the formation of intramolecular hydrogen bonds, which may enhance membrane permeability. nih.gov

The incorporation of conformationally constrained amino acids, such as α,β-didehydroamino acids or those with cyclopropane (B1198618) rings, can induce specific turn structures (e.g., β-turns) that mimic the bioactive conformation. nih.govresearchgate.net For example, the introduction of (Z)-α,β-didehydro-phenylalanine (ΔZPhe) into endomorphin analogues has been shown to constrain the peptide backbone and influence the orientation of the aromatic side chains, leading to changes in biological activity. nih.gov

These modifications, by reducing the rotational freedom of the backbone and side chains, can lead to analogues with enhanced receptor selectivity and improved pharmacokinetic profiles. researchgate.net For instance, backbone methylation of H-Phe-Phe-NH₂ analogues significantly increased their cell permeability. acs.org

Cyclization Strategies and Their Effect on Tripeptide Activity and Stability

Computational SAR Modeling for Tripeptide Optimization

Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, play an increasingly important role in the optimization of tripeptide analogues. QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. biointerfaceresearch.commdpi.com

By analyzing a dataset of tripeptide analogues with known activities, QSAR models can be developed to predict the activity of new, untested compounds. ptfarm.pl These models typically use molecular descriptors that quantify various physicochemical properties of the molecules, such as electronic, steric, and hydrophobic features. biointerfaceresearch.com The development of a robust QSAR model can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates. openmedicinalchemistryjournal.com

For example, in the study of ultra-short GLP-1 receptor agonists, a QSAR model was developed to analyze the effects of α-methylation and other modifications on agonist potency. mdpi.com This computational analysis provided insights into the structural features that are critical for high-affinity binding to the receptor. mdpi.com Similarly, pharmacophore modeling, a related computational technique, can be used to identify the essential three-dimensional arrangement of functional groups required for biological activity. openmedicinalchemistryjournal.com This information can then be used to design novel tripeptides with improved properties.

While QSAR is a powerful tool, it is important to note that its predictive power is dependent on the quality and diversity of the input data. researchgate.net The complexity of peptide structures and their interactions with biological targets can make the development of accurate QSAR models challenging. researchgate.net Nevertheless, when used in conjunction with experimental studies, computational SAR modeling provides a valuable framework for the rational design and optimization of tripeptide analogues like this compound.

Quantitative Structure-Activity Relationship (QSAR) Analysis for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to correlate the biological activity of a series of compounds with their physicochemical properties. mdpi.com This approach moves beyond qualitative SAR by creating mathematical models that predict the activity of novel molecules. For peptide analogues, these models can help to identify the key structural determinants for biological function. dokumen.pub

While specific, extensive QSAR studies focusing solely on a library of this compound analogues are not widely documented in publicly available research, the principles of QSAR have been applied to larger peptides incorporating this motif and to tripeptides in general. For example, a Comparative Molecular Field Analysis (CoMFA) study, a 3D-QSAR technique, was performed on a series of peptides that included the Pro-His-Phe sequence. chemistrydocs.com This type of analysis calculates the steric and electrostatic fields of the molecules to build a predictive model. The study, which analyzed peptides truncated from a parent nonapeptide, highlighted the critical role of the C-terminus as an anchor residue for activity. chemistrydocs.com

General QSAR studies on tripeptides have established structural requirements for activities like ACE inhibition. These analyses often reveal the importance of specific amino acid properties at each position. Key descriptors in such models typically include steric parameters (e.g., molecular volume), electronic properties (e.g., partial charges), and hydrophobicity. The development of a robust QSAR model involves selecting appropriate descriptors and statistical methods to generate a predictive equation.

Table 1: Illustrative Descriptors for QSAR Analysis of Tripeptide Analogues

| Position | Descriptor Type | Example Parameter | Potential Influence on Activity |

| P1 (Pro) | Conformational | Ring rigidity | Restricts backbone flexibility, potentially pre-organizing the peptide for receptor binding. |

| P2 (His) | Electronic/H-Bonding | Imidazole ring pKa | Governs ionization state and potential for hydrogen bonding or metal chelation. |

| P3 (Phe) | Hydrophobic/Steric | Phenyl side chain | Participates in hydrophobic interactions within the binding pocket; size and shape influence fit. |

| Overall | Global Properties | LogP, Molecular Weight | Affects overall solubility, transport, and accessibility to the target site. |

This table is illustrative, based on general principles of peptide QSAR, as specific multi-analogue QSAR studies on this compound were not found in the search results.

In Silico Approaches to Predict Functional Profiles and Optimize Peptide Design

In silico methods are indispensable tools in modern drug discovery, enabling the prediction of peptide function and the optimization of their design before undertaking costly and time-consuming synthesis. mdpi.com These computational techniques include molecular docking, molecular dynamics (MD) simulations, and virtual screening, which collectively provide insights into how a peptide like this compound or its analogues might interact with a biological target. nih.govx-mol.com

Molecular Docking and Virtual Screening: Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov For this compound analogues, docking can be used to screen a virtual library of modified peptides against a target protein, such as ACE. The process scores each analogue based on its binding affinity and interaction profile (e.g., hydrogen bonds, hydrophobic contacts). nih.gov For instance, in the design of novel tripeptide inhibitors for other enzymes like tyrosinase, a virtual combinatorial library was generated and docked to the enzyme's crystal structure to identify the most promising candidates for synthesis. mdpi.com This approach allows researchers to prioritize modifications, such as substituting the phenylalanine with other aromatic or hydrophobic residues, to enhance binding. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the peptide-receptor complex over time, assessing its stability and the persistence of key interactions. mdpi.com After docking identifies a promising analogue, an MD simulation can reveal whether the crucial binding contacts, like hydrogen bonds or hydrophobic interactions, are maintained in a more realistic, flexible environment. nih.govresearchgate.net These simulations can highlight how specific amino acid substitutions affect the conformational stability of the peptide or its bound state, offering a deeper understanding beyond a static docking pose. researchgate.net This knowledge is critical for optimizing the peptide's design to ensure it maintains the bioactive conformation required for its function. nih.gov

Table 2: Application of In Silico Methods for Peptide Design

| Computational Method | Objective | Application to this compound Analogue Design |

| Virtual Screening | Identify lead compounds from a large library. nih.govx-mol.com | Screen a library of Pro-His-X, Pro-X-Phe, or X-His-Phe analogues against a target to find novel hits. |

| Molecular Docking | Predict binding mode and affinity. mdpi.comnih.gov | Determine how modifications to the Pro, His, or Phe residues affect the binding orientation and score in a target's active site. |

| Molecular Dynamics | Assess complex stability and conformational changes. mdpi.comresearchgate.net | Simulate the this compound-receptor complex to confirm the stability of key interactions and guide optimization. |

Through these integrated in silico approaches, the functional profiles of this compound analogues can be predicted with increasing accuracy, significantly streamlining the design and discovery of new, optimized bioactive peptides. mdpi.comnih.gov

Research Applications and Methodological Utility of H Pro His Phe Oh

Applications in Fundamental Biochemical Research

In the realm of fundamental science, H-Pro-His-Phe-OH serves as a model compound and a functional tool for dissecting molecular interactions, enzymatic processes, and cellular communication.

The structure of this compound makes it an effective instrument for probing the intricacies of peptide-protein interactions. The proline residue introduces a rigid kink in the peptide backbone, which can influence conformational stability and how the peptide fits into protein binding pockets. smolecule.com The aromatic ring of phenylalanine contributes to hydrophobic and π-π stacking interactions, which are crucial driving forces for the self-assembly and binding of peptides to protein targets. nih.govmdpi.com Furthermore, the imidazole (B134444) side chain of histidine is exceptionally versatile; it can act as a proton donor or acceptor at physiological pH and can coordinate with metal ions, making it a key residue in many protein active sites and interaction domains. chemimpex.comunc.edu

Researchers utilize peptide fragments to study the molecular basis of larger protein interactions. mdpi.com By examining the binding affinity and specificity of a simple tripeptide like this compound, scientists can identify the minimal structural elements required for a biological interaction. This approach is valuable in understanding the mechanisms of action for larger bioactive peptides and proteins. chemimpex.comchemimpex.com For instance, studies on related peptides investigate how specific sequences bind to receptors or other proteins, providing insights that are applicable to understanding the potential interactions of this compound. smolecule.com

Table 1: Investigated Peptide-Protein Interactions Using Related Peptide Structures

| Interaction Type | Amino Acid Contribution | Research Context | Reference |

|---|---|---|---|

| Receptor Binding | Proline for structural rigidity; Phenylalanine for hydrophobic contact. | Studies on neurotransmitter receptor affinity and modulation. | smolecule.com |

| Enzyme Active Site Binding | Histidine's imidazole ring for catalysis and metal ion chelation. | Mimicking natural substrates to study enzyme mechanisms. | chemimpex.com |

| Protein Folding/Aggregation | Phenylalanine's aromatic side chain for π-π stacking. | Investigations into amyloid fibril formation and stability. | mdpi.com |

The this compound peptide is a useful substrate and tool for studying various enzymes, particularly proteases and peptidases. The peptide bonds flanking the amino acid residues can be targets for enzymatic cleavage, allowing the tripeptide to be used in biochemical assays to measure enzyme activity. For example, the dipeptide H-Phe-Pro-OH is a known substrate for the enzyme prolidase, which cleaves X-Pro dipeptides. chemimpex.comnovoprolabs.com Similarly, enzymes like dipeptidyl peptidase IV (DP IV) preferentially cleave dipeptides from the N-terminus of polypeptides where proline is in the second position (X-Pro). pnas.org

The presence of histidine and phenylalanine also makes the peptide relevant for studying other enzymes. Histidine's imidazole ring is a common feature in the active sites of enzymes, where it facilitates catalysis. unc.edu Phenylalanine is the substrate for phenylalanine hydroxylase, an enzyme critical for amino acid metabolism. wikipedia.org Therefore, this compound can be employed to investigate enzyme kinetics, substrate specificity, and inhibition mechanisms. Its ability to mimic natural substrates allows scientists to probe the function of enzymes involved in peptide metabolism and protein processing. chemimpex.com

Table 2: Potential Enzyme Interactions with this compound and Its Fragments

| Enzyme Class | Potential Interaction | Relevance | Reference |

|---|---|---|---|

| Peptidases (e.g., Prolidase) | Substrate for cleavage of the Phe-Pro bond. | Studying enzyme activity and role in collagen metabolism. | novoprolabs.com |

| Serine Proteases (e.g., DP IV) | Substrate for cleavage of the Pro-His dipeptide from the N-terminus. | Investigating the regulation of bioactive peptides. | pnas.org |

| Metalloproteases | Histidine residue can bind to the metal ion in the active site. | Elucidating catalytic mechanisms. | chemimpex.com |

| Hydroxylases (e.g., Phenylalanine hydroxylase) | Phenylalanine residue serves as a recognition site. | Studying amino acid metabolism and related disorders. | wikipedia.org |

Peptides are fundamental signaling molecules that regulate a vast array of physiological processes. The this compound sequence is found within larger, biologically active peptides, such as Angiotensin II (H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-OH), a key regulator of blood pressure. unc.edu Angiotensin II functions as an inhibitor of adenylate cyclase, a critical enzyme in cellular signaling cascades. unc.edu By using fragments like this compound, researchers can investigate the structural determinants necessary for binding to receptors and modulating downstream signaling events.

Synthetic peptides are valuable tools for exploring cellular signaling pathways. chemimpex.com They can act as agonists or antagonists at specific receptors, helping to elucidate the function of endogenous ligands. For instance, complex peptides containing the Pro-His-Phe sequence have been used to study immune responses and the production of inflammatory cytokines. chemimpex.combiosynth.com The ability of histidine to be phosphorylated represents another layer of regulation in signaling, a process that can be studied using peptides containing this residue. smolecule.com The use of this compound as a research tool can thus provide insights into the molecular basis of signal transduction in health and disease. chemimpex.com

Table 3: Signaling Pathways Associated with Peptides Containing the His-Pro-Phe Motif

| Pathway | Associated Peptide | Function | Reference |

|---|---|---|---|

| Renin-Angiotensin System | Angiotensin II | Vasoconstriction, blood pressure regulation; inhibits adenylate cyclase. | unc.edubiosynth.com |

| Immune Response Modulation | Synthetic peptides | Inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6). | biosynth.commdpi.com |

| Cancer Cell Signaling | Complex synthetic peptides | Interaction with specific receptors to target cancer cells. | chemimpex.comchemimpex.com |

Employing this compound in Enzyme Mechanism Investigations and Biochemical Assays

Contributions to Biotechnology Research

In biotechnology, this compound and its derivatives are valuable as components for building larger biomolecules and as investigative tools for developing new peptide-based technologies.

The chemical synthesis of large peptides and small proteins is a cornerstone of biotechnology, enabling the production of therapeutics, vaccines, and enzymes. chemimpex.com Solid-Phase Peptide Synthesis (SPPS) is a revolutionary technique that allows for the efficient, stepwise assembly of amino acids into a desired sequence. rsc.org In this context, di- or tripeptide fragments like this compound (in a protected form) can serve as valuable building blocks, streamlining the synthesis process and improving yields. chemimpex.comchemimpex.comchemimpex.com

Furthermore, in the field of recombinant protein production using expression systems like E. coli, the amino acid sequence at the N-terminus can significantly influence the level of protein expression. Studies have shown that certain amino acids at the +2 position (immediately following the initial methionine) can enhance protein yield. nih.gov Proline is one of the amino acids that has been observed to result in higher expression levels, suggesting that designing constructs that begin with a Met-Pro... sequence could be a strategic approach to improve the production of recombinant proteins. nih.gov The use of histidine-tags (His-tags) is also a widely adopted method for the purification of recombinant proteins, highlighting the utility of histidine in protein production workflows. pan.pl

Table 4: Utility of this compound Motif in Peptide and Protein Production

| Application | Advantage | Mechanism | Reference |

|---|---|---|---|

| Solid-Phase Peptide Synthesis (SPPS) | Building block for larger peptides. | Simplifies the synthesis of complex sequences. | rsc.orgrsc.org |

| Recombinant Protein Expression | Potential to enhance protein yield. | Proline at the +2 position can increase translation efficiency. | nih.gov |

Peptides are an important class of therapeutics due to their high specificity and efficacy. rsc.org However, they often suffer from poor stability in the body and difficulty crossing cell membranes. rsc.org Research in this area focuses on understanding the relationship between peptide structure and biological activity to design improved therapeutic agents, or peptidomimetics, that retain the desired activity but have better pharmacological properties. unc.edu

Studying smaller peptide fragments like this compound is critical to this endeavor. By analyzing the biological activity of such fragments, researchers can identify the "hot spots" or key residues responsible for the therapeutic effect of a larger parent peptide. mdpi.com This knowledge allows for the rational design of new drugs that target specific biological pathways involved in diseases like cancer or metabolic disorders. chemimpex.com For example, understanding how the Pro-His-Phe motif contributes to the structure and function of a bioactive peptide can guide the synthesis of more stable analogs with enhanced therapeutic efficacy. chemimpex.comrsc.org

Table 5: Research Areas for Therapeutic Peptides Containing the Pro-His-Phe Motif

| Therapeutic Area | Research Goal | Approach | Reference |

|---|---|---|---|

| Oncology | Targeted cancer therapy. | Design peptides that interact with specific receptors on cancer cells. | chemimpex.comchemimpex.comchemimpex.com |

| Immunology | Modulation of immune responses. | Develop peptide-based drugs to treat inflammatory or autoimmune diseases. | mdpi.com |

| Metabolic Disorders | Regulation of metabolic pathways. | Create peptide analogs of natural hormones with improved stability. | chemimpex.com |

Table 6: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| H-His-Phe-OH |

| H-Pro-Phe-OH |

| H-Ile-Ile-Leu-Val-Pro-Pro-Phe-Phe-OH |

| H-Leu-Ile-Thr3-Leu-Val-Pro-Pro-Phe-Phe-OH |

| H-Leu-Ile-Ile-Leu-Thr5-Pro-Pro-Phe-Phe-OH |

| H-Thr1-Ile-Ile-Leu-Thr5-Pro-Pro-Phe-Phe-OH |

| Cyclolinopeptide A (CLA) |

| Angiotensin II (H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-OH) |

| H-Pro-Thr-Glu-Phe-p-nitro-Phe-Arg-Leu-OH |

| Phenylalanine |

| Proline |

| Histidine |

| Adenylate cyclase |

| Prolidase |

| Dipeptidyl peptidase IV (DP IV) |

| Phenylalanine hydroxylase |

| Cathepsin D |

| Pepsin |

| TNF-α (Tumor necrosis factor-alpha) |

| IL-1β (Interleukin-1 beta) |

| IL-6 (Interleukin-6) |

Building Block for Complex Peptide Synthesis in Recombinant Protein Production

Role in Analytical Chemistry and Diagnostics Development

In the realms of analytical chemistry and the development of diagnostic tools, peptides like this compound serve as crucial components. Their applications range from being used as standards for instrument calibration to acting as probes in assays designed to detect disease biomarkers.

The utility of this compound as a standard in analytical chemistry is rooted in its well-defined chemical structure and molecular weight. Analytical techniques, particularly chromatography and mass spectrometry, rely on such standards for quality control, calibration, and data normalization.

In liquid chromatography-mass spectrometry (LC-MS), which is a powerful technique for separating, identifying, and quantifying molecules, reference standards are indispensable. biosynth.com Synthetic peptides like this compound can be used as internal standards when analyzing complex biological samples. researchgate.net For instance, by introducing a known amount of the peptide into a sample, it can help in the accurate quantification of other peptides or proteins present in the mixture. Its distinct retention time in a reversed-phase high-performance liquid chromatography (RP-HPLC) column and its specific mass-to-charge (m/z) ratio in a mass spectrometer make it an ideal reference point. researchgate.net

The physical and chemical properties of this compound that are pertinent to its role as an analytical standard are summarized below.

| Property | Value | Significance in Analytical Chemistry |

| Molecular Formula | C₂₀H₂₅N₅O₄ | Defines the exact elemental composition. |

| Molecular Weight | 415.45 g/mol | Essential for accurate mass spectrometry measurements. |

| Amino Acid Sequence | Proline-Histidine-Phenylalanine | The sequence dictates its chemical behavior, including its hydrophobicity and charge, which influences its separation in chromatography. cymitquimica.com |

| Solubility | Varies depending on the solvent. | Knowledge of solubility is crucial for preparing standard solutions for analysis. acs.org |

The presence of specific amino acids like phenylalanine makes the compound detectable by UV spectroscopy, a common detection method used in HPLC. acs.org Furthermore, the development of derivatization techniques, where a chemical tag is added to the peptide, can enhance detection sensitivity in various analytical platforms. google.com

The quest for early and accurate disease diagnosis has propelled the field of biomarker discovery. Biomarkers are measurable indicators of a biological state and are pivotal for detecting diseases, monitoring their progression, and assessing treatment responses. assaygenie.comnarayanahealth.org Peptides, including tripeptides, are emerging as a significant class of biomarkers and as tools for developing diagnostic assays. nih.gov

The advantages of using peptides in diagnostics are numerous. Their high purity, which can be achieved through synthetic manufacturing, ensures the specificity of diagnostic tests. nih.govresearchgate.net They are also less likely to induce an immune response compared to larger protein molecules. nih.govresearchgate.net

Tripeptides can be utilized in several ways in diagnostic assay development:

As Synthetic Antigens: Specific peptide sequences that mimic parts of a pathogen's proteins (epitopes) can be synthesized. bachem.com These synthetic peptides are then used in assays like the Enzyme-Linked Immunosorbent Assay (ELISA) to detect antibodies in a patient's blood, indicating an infection. nih.govbachem.com The high reproducibility of synthetic peptides is a significant advantage for the commercialization of such diagnostic kits. bachem.com

As Enzyme Substrates: Some peptides can act as substrates for specific enzymes whose activity levels may be indicative of a particular disease. medchemexpress.com An assay can be designed to measure the rate at which the enzyme cleaves the peptide, providing a quantitative measure of the enzyme's activity.

In Biosensors: Peptides can be immobilized on the surface of a biosensor to capture specific target molecules from a biological sample. biosynth.com The binding event can then be converted into a measurable signal.

As Biomarkers Themselves: The concentration of certain peptides in bodily fluids can change in a way that indicates disease. bachem.com Highly sensitive analytical techniques like LC-MS are often employed to detect and quantify these peptide biomarkers. biosynth.com

The table below summarizes the roles of peptides in various diagnostic technologies.

| Diagnostic Technology | Role of Peptides | Example Application |

| ELISA | Synthetic antigens for antibody detection. nih.gov | Detecting antibodies against infectious agents like HIV. biosynth.com |

| LC-MS | Serve as biomarkers for quantification or as internal standards for assay calibration. biosynth.com | Identifying peptide biomarkers for various cancers, heart failure, and neurodegenerative diseases. nih.gov |

| Biosensors | Act as capture probes to detect target molecules. biosynth.com | Detecting proteins, nucleic acids, or small molecules indicative of a disease state. biosynth.com |

| Imaging (PET, SPECT) | Radiolabeled peptides can target specific receptors for in-vivo imaging. nih.govresearchgate.net | Tumor imaging by targeting receptors that are overexpressed on cancer cells. nih.gov |

The development of advanced analytical methods, including deep learning networks for peptide feature detection, is further enhancing the accuracy of identifying disease biomarkers from complex datasets. uwaterloo.ca As research continues, the role of specific tripeptides like this compound and other peptide-based molecules in diagnostics is expected to expand, leading to more sensitive, specific, and reliable tests for a wide range of diseases. nih.gov

Q & A

Basic Research Questions

Q. What are the validated synthetic protocols for H-Pro-His-Phe-OH, and how are purity and yield assessed?

- Methodological Answer : Common synthesis methods include solid-phase peptide synthesis (SPPS) and solution-phase techniques. SPPS often achieves higher yields (85–90%) due to stepwise coupling and automated purification, while solution-phase methods (70–75% yields) require manual purification. Purity is validated via reverse-phase HPLC (≥95% purity threshold) and mass spectrometry (MS) for molecular weight confirmation. Yield calculation involves gravimetric analysis post-lyophilization. Reproducibility requires detailed documentation of resin type, coupling reagents (e.g., HBTU/HOBt), and deprotection conditions .

Q. Which analytical techniques are most effective for characterizing this compound’s structural integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1D/2D NMR (e.g., H, C, COSY) confirms sequence and stereochemistry.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]) with <5 ppm error.

- Circular Dichroism (CD) : Assesses secondary structure in solution, critical for bioactivity studies.

- HPLC : Quantifies purity and monitors degradation under stress conditions (e.g., pH, temperature).

Cross-validation using ≥2 techniques minimizes analytical bias .

Q. How should researchers evaluate the stability of this compound in aqueous buffers?

- Methodological Answer : Design accelerated stability studies by incubating the peptide in buffers (pH 4–9) at 25–37°C. Sample aliquots are analyzed via HPLC at intervals (0, 24, 48, 72 hrs) to track degradation (e.g., deamidation, oxidation). Kinetic modeling (Arrhenius equation) predicts shelf-life. Buffer ionic strength and antioxidant additives (e.g., EDTA) should be tested for stabilization effects .

Advanced Research Questions

Q. What experimental design considerations are critical for studying this compound’s bioactivity in cellular assays?

- Methodological Answer :

- Dose-Response Curves : Use logarithmic concentrations (1 nM–100 µM) to determine IC/EC.

- Controls : Include vehicle (DMSO/PBS), positive (known agonists/inhibitors), and negative (scrambled peptide) controls.

- Assay Replicates : ≥3 biological replicates with technical triplicates to account for variability.

- Cell Line Validation : Authenticate cell lines via STR profiling and mycoplasma testing.

Statistical analysis (e.g., ANOVA with Tukey’s post-hoc) identifies significance (p < 0.05) .

Q. How can contradictions in reported bioactivity data for this compound be resolved?

- Methodological Answer : Discrepancies often arise from:

- Assay Variability : Compare protocols (e.g., incubation time, serum content).

- Compound Purity : Reanalyze batches via HPLC/MS; impurities >2% may skew results.

- Buffer Conditions : Ionic strength and pH affect peptide conformation and activity.

Meta-analysis of raw data (if accessible) and inter-lab validation studies can reconcile differences. Transparent reporting of experimental parameters per NIH guidelines is essential .

Q. What computational strategies are effective for modeling this compound’s interactions with target proteins?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina or Schrödinger with flexible side-chain sampling.

- Molecular Dynamics (MD) : Run 100+ ns simulations (AMBER/CHARMM force fields) to assess binding stability.

- Free Energy Calculations : MM-PBSA/GBSA quantifies binding affinities.

Validate predictions with mutagenesis (e.g., alanine scanning) and SPR binding assays. Cross-reference with structural databases (PDB) for homology modeling .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in this compound synthesis?

- Methodological Answer : Implement quality control (QC) checkpoints:

- In-Process Testing : Monitor coupling efficiency via Kaiser test (SPPS).

- Post-Synthesis QC : Standardize HPLC gradients and MS parameters across batches.

- Stability Profiling : Compare degradation kinetics under identical storage conditions.

Statistical process control (SPC) charts track variability and identify outlier batches .

Q. What are best practices for integrating this compound into multi-omics studies?

- Methodological Answer :

- Proteomics : Use SILAC or TMT labeling to quantify peptide-induced protein expression changes.

- Metabolomics : Pair LC-MS with pathway analysis (e.g., MetaboAnalyst) to map metabolic shifts.

- Data Integration : Employ multi-omics platforms (e.g., OmicsNet) for cross-dataset correlation.

Pre-register hypotheses to avoid data dredging and apply false discovery rate (FDR) corrections .

Tables for Methodological Reference

Table 1 : Comparison of Synthesis Methods for this compound

| Method | Yield (%) | Purity (%) | Key Validation Techniques | Limitations |

|---|---|---|---|---|

| SPPS | 85–90 | ≥95 | HPLC, MS, Kaiser test | High reagent cost |

| Solution-Phase | 70–75 | ≥90 | NMR, Gravimetric analysis | Labor-intensive purification |

Table 2 : Common Sources of Bioactivity Data Variability

| Factor | Impact on Data | Mitigation Strategy |

|---|---|---|

| Cell Passage Number | Altered receptor expression | Use low-passage cells (≤20 passages) |

| Serum Concentration | Modulates peptide solubility | Standardize serum-free conditions |

| Assay Temperature | Affects enzyme kinetics | Use thermostatted microplate readers |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.